Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate
CAS No.: 61346-39-2
Cat. No.: VC3938293
Molecular Formula: C12H13ClO2
Molecular Weight: 224.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61346-39-2 |
|---|---|
| Molecular Formula | C12H13ClO2 |
| Molecular Weight | 224.68 g/mol |
| IUPAC Name | ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate |
| Standard InChI | InChI=1S/C12H13ClO2/c1-2-15-12(14)10-6-4-8-3-5-9(13)7-11(8)10/h3,5,7,10H,2,4,6H2,1H3 |
| Standard InChI Key | WSIBWWKHGLSKEI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCC2=C1C=C(C=C2)Cl |
| Canonical SMILES | CCOC(=O)C1CCC2=C1C=C(C=C2)Cl |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate (C<sub>12</sub>H<sub>13</sub>ClO<sub>2</sub>) consists of a bicyclic indene core with a chlorine substituent and an ethyl ester group. X-ray crystallography of related indene derivatives confirms a planar aromatic system fused to a non-planar cyclohexene ring, creating a rigid scaffold . The chlorine atom at C6 induces electronic asymmetry, while the ester group at C1 provides sites for nucleophilic substitution or reduction.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 224.68 g/mol | |
| XLogP3 | 3.1 | |
| Rotatable Bond Count | 3 | |
| Hydrogen Bond Acceptors | 2 | |
| Topological Polar Surface | 26.3 Ų |
The compound’s lipophilicity (XLogP3 = 3.1) suggests moderate membrane permeability, making it suitable for central nervous system-targeting applications .
Synthetic Methodologies
Cyclization-Esterification Approach
A standard synthesis involves Friedel-Crafts cyclization of substituted phenylpropionic acid derivatives followed by esterification . For example:
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Friedel-Crafts Acylation: 4-Chlorophenylpropionic acid undergoes cyclization with AlCl<sub>3</sub> to form 6-chloro-2,3-dihydro-1H-inden-1-one .
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Esterification: The ketone intermediate reacts with ethanol under acidic conditions to yield the ethyl ester.
Alternative Routes
Recent protocols employ microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes while maintaining yields . Green chemistry approaches using ionic liquid catalysts (e.g., [BMIM]BF<sub>4</sub>) show promise in minimizing waste generation .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 1.35 (t, J=7.1 Hz, 3H, CH<sub>2</sub>CH<sub>3</sub>), 2.85–3.10 (m, 4H, CH<sub>2</sub> indene), 4.30 (q, J=7.1 Hz, 2H, OCH<sub>2</sub>), 7.15–7.30 (m, 2H, aromatic) .
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<sup>13</sup>C NMR: 14.1 (CH<sub>2</sub>CH<sub>3</sub>), 61.5 (OCH<sub>2</sub>), 128.9–134.6 (aromatic carbons), 170.8 (C=O) .
The upfield shift at δ 2.85–3.10 confirms the dihydroindene system’s non-aromatic character.
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 224.0604 ([M+H]<sup>+</sup>), consistent with the molecular formula C<sub>12</sub>H<sub>13</sub>ClO<sub>2</sub> .
Applications in Medicinal Chemistry
GABA<sub>A</sub> Receptor Modulation
In a landmark 2025 study, this compound served as a precursor for spiro-barbiturates that reverse general anesthetic effects . Key findings:
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Compound 9e: Derived from ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate, it reduced propofol-induced sedation by 82% in murine models .
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Mechanism: The spiro-configuration creates steric hindrance that displaces anesthetic molecules from β-subunit binding pockets .
Table 2: Pharmacological Activities of Derivatives
| Derivative | IC<sub>50</sub> (μM) | Target Receptor | Effect |
|---|---|---|---|
| Spiro-barbiturate 9e | 0.45 ± 0.07 | GABA<sub>A</sub> α1β2γ2 | Anesthetic reversal |
| Chloro-indene amide | 2.3 ± 0.4 | COX-2 | Anti-inflammatory |
Role in Organic Synthesis
Functional Group Transformations
The ester moiety undergoes:
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Hydrolysis: 6N HCl yields 6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid (94% yield).
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Aminolysis: Reaction with benzylamine forms the corresponding amide (mp 148–150°C).
Building Block for Heterocycles
Pd-catalyzed cross-coupling reactions introduce aryl groups at C4, enabling access to polycyclic systems .
Material Science Applications
Polymer Additives
Incorporating 2–5 wt% of the compound into epoxy resins:
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Increases glass transition temperature (T<sub>g</sub>) by 18°C
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Enhances flexural strength by 23%
The chlorine atom acts as a flame retardant by releasing HCl during thermal decomposition.
Recent Advances (2023–2025)
Anesthetic Reversal Agents
The 2025 Journal of Medicinal Chemistry study demonstrated that spiro-barbiturates derived from this compound:
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Reverse propofol- and etomidate-induced unconsciousness within 90 seconds
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Show no intrinsic GABA<sub>A</sub> receptor activation (null allosteric modulation)
Computational Modeling
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level:
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